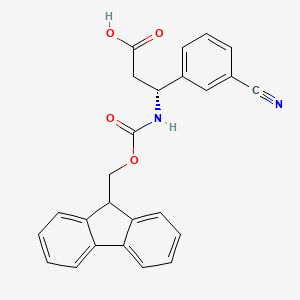

Fmoc-(R)-3-Amino-3-(3-cyano-phenyl)-propionic acid

Übersicht

Beschreibung

Fmoc-®-3-Amino-3-(3-cyano-phenyl)-propionic acid is an important amino acid derivative commonly used in solid-phase synthesis and protein chemical synthesis. It has significant biological activity and wide application potential, making it a valuable compound in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-®-3-Amino-3-(3-cyano-phenyl)-propionic acid typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) groupThe reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves scalable and efficient synthetic routes. These methods are designed to produce high yields of the compound while minimizing the use of hazardous reagents and conditions. The process may involve multiple steps, including protection, deprotection, and purification stages .

Analyse Chemischer Reaktionen

Deprotection of the Fmoc Group

The Fmoc (fluorenylmethyloxycarbonyl) group serves as a temporary protecting agent for the α-amino group during peptide synthesis. Its removal is critical for subsequent coupling steps.

| Reagent/Conditions | Reaction Details | Products |

|---|---|---|

| 20% Piperidine in DMF | Base-induced cleavage via β-elimination | Free amine, Dibenzofulvene (UV-active byproduct) |

| 5% Piperazine + 1% DBU | Alternative deprotection method | Free amine, reduced side reactions |

-

Mechanism : Piperidine abstracts the β-hydrogen, triggering elimination of dibenzofulvene and CO₂, yielding the free amine .

-

Kinetics : Fmoc removal occurs rapidly (half-life ≈ 6 seconds in 20% piperidine/DMF) .

Reactions Involving the Cyano Group

The 3-cyano-phenyl substituent introduces unique reactivity, particularly in hydrolysis and reduction pathways.

Hydrolysis Reactions

| Conditions | Reagents | Products |

|---|---|---|

| Acidic (HCl/H₂SO₄) | H₂O, heat | Carboxylic acid (via intermediate amide) |

| Basic (NaOH) | H₂O₂ or H₂O | Carboxamide (partial hydrolysis) |

-

Acidic Hydrolysis : The cyano group (-C≡N) converts to -COOH through an amide intermediate .

-

Selectivity : Hydrolysis occurs without affecting the Fmoc group under mild acidic conditions .

Reduction Reactions

| Reagents | Conditions | Products |

|---|---|---|

| H₂/Pd-C | Catalytic hydrogenation | Primary amine (-CH₂NH₂) |

| LiAlH₄ | Anhydrous THF | Secondary amine (with over-reduction risk) |

-

Catalytic Hydrogenation : Preferred for selectivity; reduces -C≡N to -CH₂NH₂ without altering other functional groups .

Peptide Bond Formation

The carboxylic acid group participates in standard peptide coupling reactions:

| Coupling Reagents | Activators | Outcome |

|---|---|---|

| EDCI/HOBt | DIPEA | Amide bond formation with amino acids |

| HATU/DIPEA | DMAP | High-yield coupling for sterically hindered residues |

-

Mechanism : Activation of the carboxylate as an acyloxyphosphonium intermediate (EDCI) or uronium salt (HATU) .

-

Side Reactions : Racemization minimized at low temperatures (0–4°C) .

Stability Under Various Conditions

| Condition | Stability | Degradation Products |

|---|---|---|

| Strong acids (pH < 2) | Unstable (Fmoc cleavage) | Dibenzofulvene, free amine |

| Strong bases (pH > 10) | Partial cyano hydrolysis | Carboxamide/carboxylic acid |

| Oxidizing agents (KMnO₄) | Cyano group oxidation | Ketone or carboxylate derivatives |

Comparative Reaction Profile

The table below contrasts reactivity with structurally similar compounds:

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview : Fmoc-(R)-3-amino-3-(3-cyano-phenyl)-propionic acid serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its unique structure enhances the solubility and stability of peptides.

Key Features :

- Building Block : Acts as a versatile building block for synthesizing complex peptides.

- Efficiency : Facilitates the efficient assembly of peptide chains due to its favorable chemical properties.

Case Study : In a study involving the synthesis of neuropeptides, researchers utilized this compound to create analogs that exhibited enhanced biological activity compared to their natural counterparts. This illustrates its utility in generating modified peptides for therapeutic applications .

Drug Development

Overview : The compound is pivotal in pharmaceutical research, particularly in developing drugs targeting specific receptors or pathways.

Applications :

- Modification of Peptide Sequences : Allows for the introduction of non-canonical amino acids into peptide sequences, enhancing drug efficacy.

- Targeted Therapies : Its ability to modify peptide structures makes it suitable for designing targeted therapies for various diseases.

Data Table :

| Application Area | Description | Example Use Case |

|---|---|---|

| Receptor Targeting | Modifies peptides to enhance receptor affinity | Development of analgesics targeting pain receptors |

| Pathway Modulation | Alters signaling pathways through peptide design | Creation of peptides for cancer therapy |

Bioconjugation

Overview : this compound is extensively used in bioconjugation processes, which are essential for creating diagnostic agents and targeted therapies.

Key Features :

- Peptide Attachment : Facilitates the attachment of peptides to other biomolecules.

- Therapeutic Applications : Important in the development of antibody-drug conjugates (ADCs).

Case Study : In a recent study on ADCs, researchers employed this compound to attach cytotoxic drugs to monoclonal antibodies, significantly improving the therapeutic index while minimizing side effects .

Neuroscience Research

Overview : The compound plays a crucial role in studying neuropeptides, which are vital for understanding neurological disorders.

Applications :

- Neuropeptide Synthesis : Used in synthesizing neuropeptides that can modulate neuronal activity.

- Therapeutic Insights : Aids in exploring potential treatments for conditions like Alzheimer's and Parkinson's disease.

Data Table :

| Neuropeptide Studied | Function | Role of Fmoc Compound |

|---|---|---|

| Substance P | Pain transmission | Enhances stability and bioactivity |

| Neuropeptide Y | Appetite regulation | Facilitates synthesis of active analogs |

Material Science

Overview : Beyond biological applications, this compound is explored in material science for developing novel materials.

Applications :

- Biocompatibility Enhancement : Used in creating materials with improved biocompatibility for medical devices.

- Drug Delivery Systems : Its chemical properties allow for the design of advanced drug delivery mechanisms.

Wirkmechanismus

The mechanism of action of Fmoc-®-3-Amino-3-(3-cyano-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction is crucial for its role in protein synthesis and other biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Fmoc-®-3-Amino-4-(3-cyano-phenyl)-butyric acid

- Fmoc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid

Uniqueness

Fmoc-®-3-Amino-3-(3-cyano-phenyl)-propionic acid is unique due to its specific structural configuration and the presence of the cyano group at the para position of the phenyl ring. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biologische Aktivität

Fmoc-(R)-3-amino-3-(3-cyano-phenyl)-propionic acid is a synthetic amino acid derivative that plays a significant role in peptide synthesis and drug development. This compound is characterized by its unique structure, which includes an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, enhancing its stability and solubility in biological systems. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

This compound has the following chemical formula:

- Molecular Formula : C₁₈H₁₈N₂O₄

- Molecular Weight : 318.35 g/mol

- CAS Number : 15593

The presence of the cyano group (-C≡N) contributes to its reactivity and potential bioactivity, making it a valuable building block in peptide synthesis and other biochemical applications .

1. Peptide Synthesis

This compound is widely utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy deprotection under mild conditions, facilitating the assembly of complex peptides. This compound is particularly useful for synthesizing neuropeptides and other biologically active peptides due to its ability to modify peptide sequences effectively .

2. Drug Development

The compound's unique properties make it valuable in pharmaceutical research. It has been explored for developing drugs targeting specific receptors or pathways, particularly in neurology and oncology. Its structural modifications can enhance the efficacy and selectivity of peptide-based therapeutics .

3. Bioconjugation

This compound is employed in bioconjugation processes, allowing for the attachment of peptides to various biomolecules. This application is crucial for creating targeted therapies and diagnostic agents, particularly in cancer treatment and immunotherapy .

4. Neuroscience Research

The compound plays a role in studying neuropeptides, contributing to our understanding of their functions and therapeutic applications in neurological disorders such as Alzheimer's disease and depression. Its ability to modify neuropeptide structures enhances research into their mechanisms of action .

Case Studies

-

Anticancer Activity :

A study investigated the anticancer properties of various analogs derived from this compound. The results indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines while maintaining low toxicity towards normal cells. This highlights the potential of this compound as a scaffold for developing novel anticancer agents . -

Neuroprotective Effects :

Research exploring the neuroprotective effects of peptides synthesized from this amino acid showed promising results in models of neurodegeneration. The modified peptides demonstrated the ability to reduce oxidative stress and inflammation, suggesting potential therapeutic applications for neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : Compounds derived from this amino acid can modulate receptor activity, influencing cellular signaling pathways involved in various physiological processes.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, scavenging free radicals and reducing oxidative damage in cells, which is crucial for protecting against chronic diseases .

- Cell Viability Effects : Studies have shown that certain concentrations can induce cell death in cancer cells while sparing normal cells, indicating selective cytotoxicity that could be harnessed in therapy .

Eigenschaften

IUPAC Name |

(3R)-3-(3-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c26-14-16-6-5-7-17(12-16)23(13-24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDRHDRSYRSZJX-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC(=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=CC(=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375879 | |

| Record name | AC1MC5MS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517905-91-8 | |

| Record name | AC1MC5MS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.